molecular formula C7H12O B1337346 2-Methylhex-5-yn-3-ol CAS No. 54838-77-6

2-Methylhex-5-yn-3-ol

Cat. No.: B1337346
CAS No.: 54838-77-6
M. Wt: 112.17 g/mol
InChI Key: UIOBNJCNIYKHRJ-UHFFFAOYSA-N
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Description

2-Methylhex-5-yn-3-ol is an organic compound with the molecular formula C7H12O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is known for its unique structure, which includes both a hydroxyl group (-OH) and a triple bond, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylhex-5-yn-3-ol can be synthesized through various methods. One common approach involves the reaction of 2-methyl-3-butyn-2-ol with formaldehyde in the presence of a base. This reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are commonly employed to facilitate the reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-Methylhex-5-yn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylhex-5-yn-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with alkyne functionalities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylhex-5-yn-3-ol involves its reactivity due to the presence of both the hydroxyl group and the triple bond. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the triple bond can undergo addition reactions. These properties make it a versatile compound in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylhex-5-yn-3-ol is unique due to its combination of a hydroxyl group and a triple bond, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of chemical products .

Properties

IUPAC Name

2-methylhex-5-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-4-5-7(8)6(2)3/h1,6-8H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOBNJCNIYKHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451994
Record name 2-methylhex-5-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54838-77-6
Record name 2-methylhex-5-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylhex-5-yn-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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